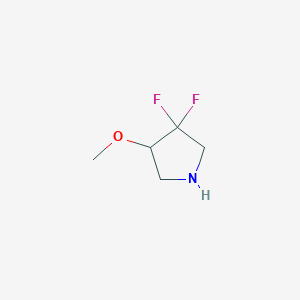
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile building block in organic synthesis and a subject of study for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes, to form the cyclopropane ring .
Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives. This method can be advantageous due to its ability to introduce the cyclopropane ring in a stereoselective manner .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules.
Biology
The compound is studied for its potential biological activity. Cyclopropane derivatives are known to interact with biological systems, and this compound is investigated for its potential as a bioactive molecule .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in industrial applications .
Mecanismo De Acción
The mechanism by which (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups. The (1R,2R) configuration provides distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for stereoselective synthesis and biological studies .
Propiedades
Número CAS |
88335-97-1 |
|---|---|
Fórmula molecular |
C6H7O4- |
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/t3-,4-/m1/s1 |
Clave InChI |
IRRAJLZEAOBJIV-QWWZWVQMSA-M |
SMILES |
COC(=O)C1CC1C(=O)O |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]1C(=O)[O-] |
SMILES canónico |
COC(=O)C1CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012465.png)

![tert-Butyl N-[cis-2-cyanocyclopentyl]carbamate](/img/structure/B8012471.png)

![tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B8012486.png)



